molecular formula C13H10ClN3 B2934115 3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole CAS No. 338405-03-1

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole

Cat. No. B2934115
CAS RN: 338405-03-1
M. Wt: 243.69
InChI Key: ICOJSABXXIEZTI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound with a molecular weight of 229.67 .


Synthesis Analysis

The synthesis of pyridazine derivatives, which includes this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An improved procedure has been used for the synthesis of pyridazines bearing a ketone group and different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.67 . The melting point is 270-272 .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways to indole derivatives, such as 1-methyl-1H-pyridazino[3,4-b]indoles, starting from halopyridazin-3(2H)-ones. The synthesis involves Suzuki cross-coupling reactions and subsequent ring closure via condensation, leading to compounds with potential antitrypanosomal activity (Riedl et al., 2006). Furthermore, the radiosynthesis of derivatives like SSR180575, a potent ligand for the TSPO receptor, underscores the chemical versatility and importance of pyridazinoindole compounds in developing diagnostic and therapeutic agents (Thominiaux et al., 2010).

Biological Activity and Applications

The biological activities of indolyl-substituted compounds have been extensively explored. For instance, indolyl-substituted 2(3H)-furanones and their derivatives have shown antimicrobial activities against a range of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Abou-Elmagd et al., 2015). The pharmaceutical applications extend to the exploration of pyridazinoindoles for their antitumor properties, emphasizing the role of these compounds in cancer research and therapy development (Nguyen et al., 1990).

Expanding Chemical Space and Utility

Innovative synthetic methods, such as the ultrasound-assisted synthesis of organoselenium compounds, including 3-selanyl-1H-indoles, have been reported. These methods not only provide a rapid synthesis route but also reveal the antioxidant activities of these compounds, which can be pivotal in addressing oxidative stress-related diseases (Vieira et al., 2017). Additionally, the efficient synthesis of novel indolylpyridazinone derivatives with expected biological activity further demonstrates the broad applicability of these compounds in medicinal chemistry and drug design (Abubshait, 2007).

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-8-13(11-6-7-12(14)17-16-11)9-4-2-3-5-10(9)15-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOJSABXXIEZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole

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